N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide
Description
The compound is a thiazole-based acetamide derivative featuring a 4-fluorophenyl group at position 2 and a methyl group at position 4 of the thiazole ring. The ethyl linker connects the thiazole to the acetamide moiety, which is substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-14-19(27-21(24-14)16-5-7-17(22)8-6-16)11-12-23-20(25)13-15-3-9-18(26-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREOLDGPAHBODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Thiazole Ring Reactivity
The 1,3-thiazole ring’s electron-deficient nature allows for electrophilic and nucleophilic substitutions. Key reactions include:
Electrophilic Substitution
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Nitration : Occurs preferentially at the 5-position under HNO₃/H₂SO₄ conditions, forming nitro derivatives.
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Halogenation : Bromination with Br₂/FeBr₃ targets the 4-methyl group due to steric hindrance.
Nucleophilic Substitution
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The methyl group at position 4 undergoes oxidation to a carboxylic acid (CH₃ → COOH) using KMnO₄ under acidic conditions.
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-thiazole derivative |
| Oxidation (CH₃) | KMnO₄, H₂SO₄, Δ | 4-Carboxy-thiazole derivative |
Acetamide Group Transformations
The acetamide moiety (-NHCOCH₂-) participates in hydrolysis and acylation:
Hydrolysis
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Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the amide bond, yielding 2-(4-methoxyphenyl)acetic acid and the ethylamine-thiazole intermediate.
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Basic Hydrolysis : NaOH/EtOH produces the corresponding sodium carboxylate.
Acylation
Methoxyphenyl Group Reactions
The 4-methoxyphenyl group undergoes:
Demethylation
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BBr₃ in CH₂Cl₂ cleaves the methyl ether to a phenol.
Electrophilic Aromatic Substitution
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Sulfonation : H₂SO₄ introduces a sulfonic acid group at the para position relative to methoxy.
Nucleophilic Aromatic Substitution
Metabolic Reactions
In vivo studies of structurally analogous compounds reveal:
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N-Deacetylation : Liver enzymes (e.g., amidases) cleave the acetamide to a primary amine .
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Oxidation : Cytochrome P450 oxidizes the ethyl linker to an alcohol or ketone .
| Metabolic Pathway | Enzyme/System | Outcome |
|---|---|---|
| N-Deacetylation | Hepatic amidases | 2-(4-Methoxyphenyl)acetic acid |
| Ethyl linker oxidation | CYP3A4 | Hydroxyethyl or ketone derivative |
Cross-Coupling Reactions
The thiazole’s C–H bonds participate in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
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With arylboronic acids, forming biaryl derivatives at the thiazole’s 2-position.
Degradation Pathways
Stability studies under accelerated conditions (40°C/75% RH) show:
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Hydrolytic Degradation : Acetamide cleavage dominates in aqueous buffers (pH 1.2–6.8).
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Photodegradation : UV light induces radical formation at the thiazole’s sulfur atom.
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative) | Key Influencers |
|---|---|---|---|
| Thiazole ring | Electrophilic substitution | Moderate | Electron-withdrawing substituents |
| Acetamide | Hydrolysis | Fast (acidic) | pH, temperature |
| Methoxyphenyl | Demethylation | Slow | Lewis acid strength |
| Fluorophenyl | Substitution | Very slow | Catalyst presence |
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide has been studied for various biological activities:
- Anti-inflammatory Properties : The compound has shown potential in inhibiting pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-17 (IL-17), making it a candidate for treating inflammatory diseases .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole moieties have been tested against HepG2 and MDA-MB-231 cancer cells, showing promising IC50 values that suggest effective inhibition of cancer cell proliferation .
- Enzyme Inhibition : The thiazole ring in the compound is known to interact with specific enzymes, potentially leading to the inhibition of pathways involved in cancer progression and inflammation .
Case Studies
Several research studies have investigated the applications of this compound:
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of related compounds and demonstrated significant reductions in TNFα levels in animal models following treatment with thiazole derivatives .
- Cytotoxicity Assessment : Research conducted on thiazole-based compounds indicated their effectiveness against various cancer cell lines. One study reported an IC50 value of 1.4 μM against MDA-MB-231 cells, suggesting a strong potential for these compounds in cancer therapy .
- Pharmacological Profiling : A comprehensive pharmacological profiling study highlighted the dual inhibition capabilities of similar compounds targeting p38 MAPK and PDE4. This suggests that this compound could be further developed as a multi-target therapeutic agent .
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 400.47 g/mol. It features a thiazole ring, a fluorophenyl group, and a methoxyphenyl moiety, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN2O3S |
| Molecular Weight | 400.47 g/mol |
| Purity | ≥95% |
This compound exhibits its biological activity primarily through enzyme inhibition. The compound has been shown to interact with various targets, including:
- Enzyme Inhibition: It binds to specific enzymes via hydrogen bonding and hydrophobic interactions, altering their conformation and inhibiting their activity. This mechanism is crucial for its potential anticancer and anti-inflammatory effects.
- Antioxidant Activity: The thiazole moiety contributes to antioxidant properties, which may play a role in preventing oxidative stress-related diseases .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:
- Cell Lines Tested: HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
-
IC50 Values:
- MDA-MB-231: IC50 = 1.4 µM
- HepG2: IC50 = 22.6 µM
These results indicate that the compound is particularly effective against the MDA-MB-231 cell line compared to HepG2 .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. In preclinical studies, it was observed to significantly reduce TNF-alpha levels in stimulated whole blood samples from animal models .
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxicity of various thiazole derivatives against different cancer cell lines. This compound was among the most potent compounds tested, highlighting its potential as a lead candidate for further development in anticancer therapies .
- Inflammation Model : In an experimental arthritis model, the compound demonstrated significant efficacy in reducing inflammation markers compared to control groups. The results suggest its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazole Ring
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide ()
- Structural Differences : Replaces the ethyl-thiazole chain with a sulfonyl group. Retains 4-methoxyphenyl and methyl groups on the thiazole.
N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide ()
Core Heterocycle Modifications
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()
- Core Change : Thiazole replaced with benzothiazole.
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
Triazole and Sulfanyl Derivatives
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
- Structural Additions : Incorporates triazole and sulfanyl groups with chlorophenyl substitution.
- Implications : The sulfanyl group may enhance redox activity, while the triazole adds rigidity, influencing binding pocket interactions .
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
Physicochemical Comparisons
| Compound | Core Structure | Key Substituents | LogP* | Solubility* |
|---|---|---|---|---|
| Target Compound | Thiazole | 4-Fluorophenyl, 4-methoxyphenyl | ~3.5 | Low |
| 2-[(4-Fluorophenyl)sulfonyl] analogue | Thiazole | Sulfonyl, 4-methoxyphenyl | ~2.8 | Moderate |
| N-(Benzothiazole-2-yl) analogue | Benzothiazole | 4-Fluorophenyl | ~4.0 | Very low |
| Triazole-sulfanyl derivative | Triazole-thiazole | Chlorophenyl, sulfanyl | ~3.2 | Moderate |
*Predicted values based on structural features.
Q & A
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
